1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Researchers have developed methods for the synthesis of novel hybrid spiroheterocycles, including structures similar to the compound , through multi-component, 1,3-dipolar cycloaddition reactions. These syntheses offer chemoselectivity, regioselectivity, and stereoselectivity, yielding compounds in excellent yields within certain conditions like ionic liquids (Rajesh, S., Bala, B. D., & Perumal, S., 2012). Similarly, photoinduced and N-bromosuccinimide-mediated cyclizations have been utilized to synthesize quinoxalin-2(1H)-ones, indicating the versatility of synthetic methods for such complex molecules (Li, Z., et al., 2013).
Chemical Properties and Applications
The synthesis of spiro compounds and their derivatives has been explored for various chemical and biological applications. For example, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been synthesized using an efficient one-pot method catalyzed by piperidine under ultrasound irradiation. This method follows group-assistant-purification chemistry, avoiding traditional purifications (Zou, Y., et al., 2012). Additionally, functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] have been prepared from three-component reactions, demonstrating the synthetic utility of spiro compounds in creating functionally diverse molecules (Shi, R.-G., & Yan, C., 2016).
Biological Activity
Several studies have focused on the antibacterial and antifungal activities of novel spiro compounds. For instance, novel spiro[thiadiazoline-quinoxaline] derivatives showed significant antibacterial activity against various strains, highlighting the potential of these compounds in developing new antimicrobial agents (Essassi, E., et al., 2011). Furthermore, compounds designed with specific spiro structures have been evaluated for their antitumor activities, indicating the broad spectrum of biological applications for such molecules (Bolognese, A., et al., 2008).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
1'-[3-(2-ethylimidazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-17-21-10-14-24(17)11-7-18(26)25-12-8-20(9-13-25)19(27)22-15-5-3-4-6-16(15)23-20/h3-6,10,14,23H,2,7-9,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRDSOQFIVTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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